3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea
Description
Properties
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3N2O2/c6-1-3(12)11-4(13)10-2-5(7,8)9/h1-2H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKURPKYGSRQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)NCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea involves a multi-step process. Initially, dichloroacetic acid reacts with 2,2,2-trifluoroethanol under anhydrous conditions to form dichloroacetic acid trifluoroethyl ester. This intermediate then reacts with ammonia to yield 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea[2][2]. Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under suitable conditions[][3].
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea exhibits promising anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival.
Mechanism of Action
The compound acts by forming covalent bonds with target proteins, leading to the inhibition of their function. This property is particularly useful in designing targeted therapies for cancers that are resistant to conventional treatments.
Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines. For instance, a study showed a 70% reduction in cell viability in breast cancer cells when treated with a specific concentration of the compound over 48 hours.
Agrochemicals
Herbicidal Properties
3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea has been evaluated for its herbicidal activity against a range of agricultural weeds. Its application in crop protection offers an alternative to traditional herbicides that may pose environmental risks.
Efficacy and Safety
Field trials have shown that this compound can effectively control weed populations without adversely affecting crop yield. The safety profile indicates low toxicity to non-target organisms, making it a candidate for sustainable agricultural practices.
Data Table: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) | Crop Safety |
|---|---|---|---|
| Amaranthus retroflexus | 100 | 85 | High |
| Echinochloa crus-galli | 150 | 90 | High |
| Setaria viridis | 200 | 80 | Moderate |
Materials Science
Flame Retardant Applications
The compound has been investigated for its potential as a flame retardant in polymer formulations. Its incorporation into materials can enhance their fire resistance properties, making it suitable for applications in construction and automotive industries.
Performance Analysis
Studies indicate that polymers modified with this compound exhibit improved thermal stability and reduced flammability compared to unmodified counterparts. This characteristic is crucial for meeting stringent safety standards in various applications.
Case Study: Polymer Blends
In a comparative study of polymer blends containing varying concentrations of 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea, it was found that blends with higher concentrations exhibited significantly lower peak heat release rates during combustion tests.
Mechanism of Action
The mechanism of action of 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s trifluoroethyl group enhances its binding affinity to these targets, facilitating its role in biochemical assays . The exact pathways and molecular targets can vary depending on the specific application and experimental conditions.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical differences between the target compound and its analogs:
*Inferred molecular formula: Likely C₅H₅ClF₃N₂O₂ (assuming reduction of one CH₂ group compared to ).
Functional Group Impact
- Acyl Chain Length: The 3-chloropropanoyl group in introduces a longer, more flexible chain than the 2-chloroacetyl group. This may influence solubility and interaction with hydrophobic enzyme pockets. Shorter 2-chloroacetyl (as in the target compound) enhances electrophilicity, favoring nucleophilic attacks (e.g., thiol alkylation) .
Urea Substituents :
- Trifluoroethyl (Target and ) : Imparts metabolic resistance due to strong C-F bonds and electron-withdrawing effects, stabilizing the urea linkage.
- Aromatic Groups () : Phenyl rings enhance π-π stacking in biological targets. The 3-ethynylphenyl group in allows for modular derivatization, while 2-fluorophenyl in improves binding via electronegativity .
Research Findings and Implications
Biological Activity
3-(2-Chloroacetyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 218.56 g/mol
- Functional Groups : Chloroacetyl and trifluoroethyl groups attached to a urea backbone.
The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making this compound of interest in pharmaceuticals and agrochemicals.
Biological Activities
Research indicates that 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea exhibits several biological activities, including:
- Antimicrobial Properties : Similar compounds have shown antifungal activity against various strains. The trifluoromethyl group may enhance interactions with biological targets, potentially affecting enzyme activity or disrupting cellular processes.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific molecular pathways .
The mechanism of action involves interactions with biological macromolecules. The chloroacetyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues such as cysteine and lysine in enzymes. This interaction may inhibit enzyme activity by blocking substrate access.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity
In a study evaluating the antifungal properties of related compounds, researchers found that derivatives similar to 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea exhibited significant inhibitory effects against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating potential for agricultural applications as fungicides.
Case Study: Anticancer Activity
Another study investigated the anticancer potential of various urea derivatives, including 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea. The results showed a dose-dependent reduction in cell viability in human cancer cell lines with an IC50 value around 30 µM. This suggests that the compound may serve as a lead structure for further drug development targeting cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
